3,4,5,4'-Tetramethoxystilbene is a synthetic organic compound belonging to the stilbene family, characterized by its unique structure that includes four methoxy groups attached to a stilbene backbone. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving stilbene derivatives and methoxy groups. Its study has been primarily focused in academic and industrial laboratories where research on organic synthesis and functional materials is conducted.
3,4,5,4'-Tetramethoxystilbene is classified as a stilbene derivative. Stilbenes are a class of compounds known for their biphenyl structure with a double bond between the two aromatic rings. The presence of methoxy groups significantly alters the physical and chemical properties of the base stilbene structure.
The synthesis of 3,4,5,4'-Tetramethoxystilbene typically involves the following methods:
The molecular structure of 3,4,5,4'-Tetramethoxystilbene can be represented as follows:
3,4,5,4'-Tetramethoxystilbene can participate in several chemical reactions:
The mechanism of action for 3,4,5,4'-Tetramethoxystilbene is primarily studied in biological contexts where it exhibits various pharmacological effects:
Experimental studies have indicated that the compound interacts with specific cellular pathways that lead to reduced oxidative stress and inflammation markers.
3,4,5,4'-Tetramethoxystilbene has several notable applications:
(Z)-3,4,3',5'-Tetramethoxystilbene (TMS) overcomes chemoresistance in osteosarcoma by activating caspase-independent apoptotic pathways. In paclitaxel-resistant (MG-63-R-pac) and cisplatin-resistant (MG-63-R-cis) human osteosarcoma cells, TMS exposure (10–40 μM) induced significant apoptosis without caspase activation. Key findings include:
Table 1: TMS-Induced Apoptosis in Drug-Resistant Osteosarcoma Cells
Cell Line | Resistance Profile | TMS Concentration | Apoptosis Rate | Key Markers |
---|---|---|---|---|
MG-63-R-pac | Paclitaxel-resistant | 40 μM | 32% | ↑ Sub-G1 DNA, ↑ nuclear fragmentation |
MG-63-R-cis | Cisplatin-resistant | 40 μM | 35% | ↑ TUNEL positivity, ↑ chromatin condensation |
These results highlight TMS’s potential to circumvent resistance mechanisms reliant on caspase dysregulation [4].
TMS selectively disrupts mitochondrial function in cancer cells, but its relationship with ROS is context-dependent:
Table 2: Mitochondrial Effects of TMS Across Cell Types
Cell Type | TMS Effect on ROS | Key Mitochondrial Events | Functional Outcome |
---|---|---|---|
Gefitinib-resistant NSCLC | No change | ↑ Ca²⁺, ΔΨm collapse, ↑ cytochrome c release | Caspase-independent apoptosis |
Vascular endothelial cells | ↓ Superoxide | ↑ NO bioavailability, ↓ NADPH oxidase activity | Restored vasodilation |
Cardiac myocytes (lipotoxic) | ↑ ROS (model system) | AKAP121 ubiquitination, ↑ mitochondrial fission | Contractile dysfunction |
TMS directly binds sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), initiating unresolved ER stress:
Table 3: ER Stress Markers Induced by TMS in Cancer Models
ER Stress Component | TMS-Mediated Change | Downstream Effectors | Biological Consequence |
---|---|---|---|
SERCA activity | ↓ ATPase function | ↑ Cytosolic Ca²⁺, ↓ ER Ca²⁺ | ER chaperone dysfunction |
PERK-eIF2α | ↑ Phosphorylation | ↑ ATF4, ↑ CHOP | Apoptosis gene transcription |
IRE1α-XBP1 | ↑ Splicing activity | ↑ JNK phosphorylation | Caspase-independent apoptosis |
AMPK-mTOR | ↑ AMPK, ↓ mTOR | ↓ p70S6K, ↓ 4EBP1 | Autophagy induction |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2